N-[4-(carbamoylamino)-3-methoxyphenyl]-4-(1,3-thiazol-2-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(carbamoylamino)-3-methoxyphenyl]-4-(1,3-thiazol-2-yl)butanamide, commonly known as CB-839, is a small molecule inhibitor of glutaminase, an enzyme that plays a crucial role in the metabolism of glutamine. CB-839 has gained significant attention in recent years due to its potential as a therapeutic agent for various types of cancer.
作用机制
CB-839 works by inhibiting the activity of glutaminase, which converts glutamine to glutamate. Glutamate is then converted to α-ketoglutarate, which enters the tricarboxylic acid cycle and generates energy for the cell. By inhibiting glutaminase, CB-839 reduces the availability of glutamate and α-ketoglutarate, leading to a decrease in energy production and cell proliferation. CB-839 has also been shown to induce cell death in cancer cells by activating the unfolded protein response and autophagy pathways.
Biochemical and Physiological Effects
CB-839 has been shown to have a wide range of biochemical and physiological effects. In cancer cells, CB-839 reduces the levels of glutamate and α-ketoglutarate, leading to a decrease in energy production and cell proliferation. CB-839 also induces cell death in cancer cells by activating the unfolded protein response and autophagy pathways. In addition, CB-839 has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.
实验室实验的优点和局限性
One of the advantages of CB-839 is its specificity for glutaminase, which reduces the risk of off-target effects. CB-839 has also been shown to have a favorable safety profile in preclinical studies. However, one of the limitations of CB-839 is its poor solubility, which can make it difficult to administer in vivo. In addition, CB-839 has been shown to have limited efficacy as a single agent in some types of cancer, highlighting the need for combination therapies.
未来方向
There are several future directions for the development of CB-839 as a therapeutic agent for cancer. One area of research is the identification of biomarkers that can predict response to CB-839. Another area of research is the development of combination therapies that can enhance the efficacy of CB-839. For example, CB-839 has been shown to enhance the efficacy of immune checkpoint inhibitors in preclinical models of cancer. Finally, there is a need for clinical trials to evaluate the safety and efficacy of CB-839 in humans.
合成方法
The synthesis of CB-839 involves the reaction of 4-(1,3-thiazol-2-yl)butan-1-amine with N-(4-(methoxyamino)-3-methoxyphenyl)carbamic acid tert-butyl ester. The reaction takes place in the presence of a coupling agent, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide, and a base, such as triethylamine. The reaction mixture is then purified by column chromatography to obtain pure CB-839.
科学研究应用
CB-839 has been extensively studied for its potential as a therapeutic agent for various types of cancer, including pancreatic cancer, non-small cell lung cancer, and acute myeloid leukemia. CB-839 works by inhibiting the activity of glutaminase, an enzyme that is overexpressed in many types of cancer cells. Glutaminase plays a crucial role in the metabolism of glutamine, which is essential for the growth and survival of cancer cells.
属性
IUPAC Name |
N-[4-(carbamoylamino)-3-methoxyphenyl]-4-(1,3-thiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-22-12-9-10(5-6-11(12)19-15(16)21)18-13(20)3-2-4-14-17-7-8-23-14/h5-9H,2-4H2,1H3,(H,18,20)(H3,16,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBMFWQPEIKYQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)CCCC2=NC=CS2)NC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。